N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide
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Overview
Description
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide is a complex organic compound featuring a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolo-pyridine core followed by the attachment of the benzamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, reducing the reaction time and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits potent anticancer properties.
Uniqueness
N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide is unique due to its specific triazolo-pyridine structure, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c24-17(13-20-18(25)14-7-2-1-3-8-14)19-11-6-10-16-22-21-15-9-4-5-12-23(15)16/h1-5,7-9,12H,6,10-11,13H2,(H,19,24)(H,20,25) |
InChI Key |
DZFHWEBRCJZZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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